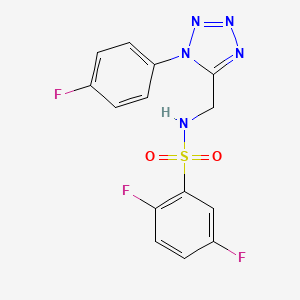

2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)22-14(19-20-21-22)8-18-25(23,24)13-7-10(16)3-6-12(13)17/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIVNHIOALVJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes involves the sulfonation of 2,5-difluorobenzenesulfonyl chloride with an appropriate amine, followed by the introduction of the 1-(4-fluorophenyl)-1H-tetrazole moiety. The reaction conditions typically involve the use of a base like triethylamine and solvents such as dichloromethane or acetonitrile at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

For large-scale production, the synthesis might be adapted to a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated systems for the addition of reagents and monitoring of the reaction can enhance the efficiency and scalability of the production process. Solvent recovery and recycling are crucial for minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Under oxidative conditions, the compound can form sulfoxides or sulfones.

Reduction: It can be reduced to its corresponding amine derivative.

Substitution: Electrophilic aromatic substitution reactions may occur at the fluorine-substituted positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogen exchange reactions using reagents like n-butyllithium or Grignard reagents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamide derivatives depending on the substituent introduced.

Scientific Research Applications

2,5-Difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide finds applications in:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical potential.

Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Investigated for its therapeutic potential in treating various diseases, possibly due to its unique structural features that enable it to interact with biological targets.

Industry: Used in the development of specialty chemicals, agrochemicals, and as a reference compound in analytical laboratories.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. The tetrazolyl group can mimic carboxylic acid functionality, potentially interacting with active sites of enzymes. The fluorine atoms enhance the compound's stability and lipophilicity, affecting its bioavailability and metabolic stability. Molecular docking studies and biochemical assays help elucidate the pathways involved and the specific molecular targets, such as enzymes or receptors, that the compound interacts with.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Physical Properties

Key Observations :

- Fluorine vs. Methoxy : The target compound’s fluorine substituents likely increase electronegativity and metabolic stability compared to methoxy groups in , which may enhance lipophilicity but reduce polarity .

- Melting Points: Fluorinated analogs (e.g., compound 6l in ) exhibit higher melting points (228–230°C) than non-fluorinated derivatives, suggesting stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

Spectral and Reactivity Comparisons

Table 2: Spectral Data for Key Functional Groups

Key Observations :

- C=S Stretching : In triazole-thiones (), C=S vibrations at 1247–1255 cm⁻¹ are absent in the target compound, confirming its sulfonamide (SO2NH) rather than thione structure .

- Fluorine NMR : $ ^{19}F $-NMR signals for aromatic fluorine in analogs (e.g., -110 to -115 ppm) align with expected shifts for para-fluorophenyl groups .

Pharmacological Analogs: Tetrazole-Based Drugs

Table 3: Comparison with Angiotensin II Receptor Antagonists

Key Observations :

- Role of Fluorine : The 4-fluorophenyl group may mimic steric and electronic effects of larger substituents in candesartan, suggesting possible interactions with hydrophobic receptor pockets .

Biological Activity

The compound 2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is part of the larger family of tetrazole-containing compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

Research indicates that tetrazole derivatives, including this compound, may exert their biological effects primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cell division and has been linked to anticancer activity. The specific interactions at the molecular level involve binding to the active sites on tubulin, leading to cell cycle arrest in cancer cells.

Anticancer Activity

A study highlighted the synthesis and evaluation of several tetrazole derivatives for their anticancer properties. Among these, compounds with structural similarities to This compound demonstrated significant cytotoxic effects against various cancer cell lines such as SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity of Related Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6-31 | SGC-7901 | 0.15 | Tubulin polymerization inhibition |

| Compound A | A549 | 0.25 | Microtubule destabilization |

| Compound B | HeLa | 0.30 | Induction of apoptosis |

Inhibition Studies

In vitro studies demonstrated that This compound effectively inhibited tubulin polymerization in a concentration-dependent manner. This was assessed using assays that measured the assembly of tubulin into microtubules, with results comparable to known inhibitors like colchicine .

Case Study 1: Antiproliferative Effects

A recent study investigated the antiproliferative effects of several tetrazole derivatives on human cancer cell lines. The findings indicated that the presence of fluorine substituents significantly enhanced the cytotoxic activity of these compounds. Specifically, This compound exhibited an IC50 value lower than many analogs tested .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the tetrazole ring and sulfonamide group could lead to improved potency against various cancer types. The fluorine atoms were found to play a critical role in enhancing lipophilicity and interaction with target proteins involved in cell cycle regulation .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for synthesizing 2,5-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and what purity challenges arise?

The compound’s synthesis typically involves coupling a tetrazole-containing intermediate with a fluorinated benzenesulfonamide. Key steps include:

- Sulfonamide Formation : Reacting sulfonyl chlorides with amines in dry pyridine, followed by acidification and purification via flash chromatography .

- Tetrazole Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) to attach fluorophenyl groups to tetrazole rings, requiring anhydrous conditions and catalysts like bis(triphenylphosphine)palladium dichloride .

- Challenges : Fluorine’s electron-withdrawing effects can reduce reaction yields. Purification via recrystallization or chromatography is critical to remove byproducts like unreacted sulfonyl chlorides .

How is the compound structurally characterized, and which spectroscopic techniques are most effective?

- NMR Spectroscopy : Use , , and NMR to confirm substituent positions and fluorine integration. For example, NMR resolves distinct signals for 2,5-difluoro and 4-fluorophenyl groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects fragmentation patterns, ensuring correct sulfonamide and tetrazole linkages .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving steric effects from the tetrazole and fluorophenyl moieties .

What functional groups dominate the compound’s reactivity, and how do they influence derivatization?

- Tetrazole Ring : Participates in coordination chemistry and hydrogen bonding, affecting solubility and bioactivity. Its acidity (pKa ~4–5) allows pH-dependent reactivity .

- Fluorine Substituents : Electron-withdrawing effects stabilize the sulfonamide group but may hinder nucleophilic substitutions. Ortho/para fluorine positions influence steric interactions in binding studies .

Advanced Research Questions

How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?

- Target Selection : Focus on sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or tetrazole-targeted receptors (e.g., angiotensin II receptors) .

- Assay Design : Use fluorescence-based assays to monitor inhibition kinetics. For example, competitive binding studies with fluorogenic substrates can quantify IC values .

- Control Experiments : Include structurally analogous compounds lacking fluorine or tetrazole groups to isolate pharmacophore contributions .

What computational strategies complement crystallographic data for studying conformational flexibility?

- Density Functional Theory (DFT) : Calculate optimized geometries and compare bond angles/lengths with SHELX-refined structures to identify strain in the tetrazole-sulfonamide linkage .

- Molecular Dynamics (MD) : Simulate solvation effects on fluorine’s electrostatic interactions, especially in aqueous vs. lipid environments .

How do steric and electronic effects from fluorine substituents impact crystallization behavior?

- Crystal Packing : Fluorine’s small size and high electronegativity promote dense packing, but ortho-fluorine atoms may introduce torsional strain, leading to twinning or disordered structures. SHELXD is recommended for resolving such ambiguities .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can detect polymorphic transitions influenced by fluorine’s lattice interactions .

What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC values against standardized assays (e.g., NIH’s PubChem BioAssay) to account for variability in assay conditions .

- Structure-Activity Relationship (SAR) : Systematically modify fluorine positions or tetrazole substituents to isolate variables affecting potency. For example, replacing 4-fluorophenyl with 4-chlorophenyl alters hydrophobicity and binding affinity .

How can researchers optimize synthetic yields while minimizing hazardous byproducts?

- Green Chemistry Approaches : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) in sulfonamide coupling steps .

- Catalyst Recycling : Recover palladium catalysts using supported ionic liquid phases (SILPs) to reduce heavy metal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.